molecular formula C10H13N5O3S B024524 3'-Azido-3'-deoxy-4-thiothymidine CAS No. 108441-45-8

3'-Azido-3'-deoxy-4-thiothymidine

Cat. No.: B024524
CAS No.: 108441-45-8
M. Wt: 283.31 g/mol
InChI Key: LQGXMSIIZGFDND-XLPZGREQSA-N
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Description

3'-Azido-3'-deoxy-4-thiothymidine (hereafter referred to as "4-thio AZT") is a sulfur-modified analogue of the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). The substitution of the C-4 carbonyl oxygen with sulfur was designed to enhance lipophilicity, thereby improving central nervous system (CNS) penetration while retaining anti-HIV activity . Synthesized via Lawesson’s reagent-mediated thiation of 4-thiothymidine, this compound shares structural similarities with AZT but exhibits distinct physicochemical and pharmacological properties .

Properties

CAS No.

108441-45-8

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1

InChI Key

LQGXMSIIZGFDND-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

Other CAS No.

108441-45-8

Synonyms

3'-azido-3'-deoxy-4-thiothymidine
N3ddThdS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

AZT (3'-Azido-3'-deoxythymidine)
  • Structural Difference : AZT retains the C-4 carbonyl oxygen, whereas 4-thio AZT replaces it with sulfur.
  • Synthesis : Both compounds utilize similar methodologies, with AZT synthesized from thymidine and 4-thio AZT derived from 4-thiothymidine .
Lamivudine
  • Structural Difference : Lamivudine lacks the azido group and features an oxathiolane ring instead of a deoxyribose sugar.
  • Mechanism : Both inhibit HIV reverse transcriptase, but lamivudine’s activity depends on intracellular phosphorylation to its triphosphate form, similar to AZT .
  • Activity : Lamivudine exhibits lower cytotoxicity but comparable anti-HIV efficacy to AZT in combination therapies .
Stavudine
  • Structural Difference : Stavudine replaces the azido group with a dideoxy modification at the 3' position.
  • Pharmacokinetics : Unlike 4-thio AZT, stavudine has reduced lipophilicity and shorter intracellular half-life .

Functional Analogues

Tenofovir
  • Structural Difference: Tenofovir is a nucleotide analogue with a phosphonate group instead of the azido moiety.
  • Mechanism: As a prodrug, tenofovir requires phosphorylation but bypasses the initial kinase-dependent activation step, unlike 4-thio AZT .

Anti-HIV Activity and Enzymatic Interactions

Anti-HIV Efficacy

  • 4-thio AZT : Demonstrates moderate activity in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity (EC₅₀ ~10–50 µM), though weaker than AZT (EC₅₀ <1 µM) .
  • AZT : Remains the gold standard for anti-HIV activity, with clinical trials showing reduced mortality and opportunistic infections in AIDS patients .

Thymidine Kinase Affinity

  • 4-thio AZT: Exhibits moderate affinity for thymidine kinase (Ki = 54 µM), but its 5'-monophosphate derivative shows poor phosphorylation to the active triphosphate form, limiting its antiviral potency .
  • AZT : Efficiently phosphorylated by thymidine kinase, leading to high intracellular concentrations of AZT-triphosphate, a potent reverse transcriptase inhibitor .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and CNS Penetration

Compound Partition Coefficient (P) CNS Penetration Potential
AZT Low Moderate
4-thio AZT High Enhanced
Stavudine Low Limited

The increased lipophilicity of 4-thio AZT suggests improved blood-brain barrier penetration, a critical advantage for targeting HIV-associated neurological disorders .

Solubility and Stability

  • 4-thio AZT : Expected to exhibit lower aqueous solubility than AZT due to sulfur substitution, though exact data are unavailable .
  • AZT: Slightly soluble in water (0.4 mg/mL) and ethanol .

Q & A

Q. What in vivo models validate the therapeutic potential of this compound?

  • Methodological Answer : Transgenic C3B6.129F1-Trp53 mice are used for carcinogenicity studies. AZT/3TC/NVP mixtures administered via postnatal gavage assess long-term toxicity. Neurological efficacy is tested in HIV-1 encephalitis models, with viral load quantified via RT-PCR in CSF .

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